molecular formula C10H15N3O2 B012396 tert-Butyl (3-aminopyridin-2-yl)carbamate CAS No. 108655-56-7

tert-Butyl (3-aminopyridin-2-yl)carbamate

Cat. No.: B012396
CAS No.: 108655-56-7
M. Wt: 209.24 g/mol
InChI Key: CIIDKKKSWTZUGB-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopyridin-2-yl)carbamate: is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine and carbamate, featuring a tert-butyl group attached to the nitrogen atom of the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopyridin-2-yl)carbamate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-aminopyridine+tert-butyl chloroformatetert-Butyl (3-aminopyridin-2-yl)carbamate+HCl\text{3-aminopyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-aminopyridine+tert-butyl chloroformate→tert-Butyl (3-aminopyridin-2-yl)carbamate+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Amines

Scientific Research Applications

Chemistry: tert-Butyl (3-aminopyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in multi-step organic syntheses, allowing for selective reactions at other functional groups .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It can be used to create derivatives with potential biological activity, such as enzyme inhibitors or receptor modulators .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes or receptors by binding to their active sites. The carbamate group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

  • tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate
  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Comparison: tert-Butyl (3-aminopyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Biological Activity

Overview

tert-Butyl (3-aminopyridin-2-yl)carbamate is an organic compound with the molecular formula C10H15N3O2C_{10}H_{15}N_{3}O_{2}. This compound is notable for its potential biological activities, particularly in medicinal chemistry as a precursor for various pharmaceuticals. Its structure incorporates a pyridine ring, which is often associated with diverse biological properties.

The synthesis of this compound typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate, facilitated by a base such as triethylamine. This reaction produces the carbamate while releasing hydrochloric acid as a byproduct. The general reaction scheme can be summarized as follows:

3 aminopyridine+tert butyl chloroformatetert Butyl 3 aminopyridin 2 yl carbamate+HCl\text{3 aminopyridine}+\text{tert butyl chloroformate}\rightarrow \text{tert Butyl 3 aminopyridin 2 yl carbamate}+\text{HCl}

This compound exhibits stability and reactivity due to its unique structural features, making it suitable for further chemical transformations.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. It is believed to act primarily as an enzyme inhibitor or receptor modulator by binding to active sites on proteins. The carbamate group can form covalent bonds with nucleophilic residues, leading to inhibition of enzymatic activity. Additionally, the pyridine moiety may engage in π-π interactions with aromatic residues within target proteins, enhancing binding affinity and specificity .

Biological Activity

Research has indicated that this compound and its derivatives exhibit a range of biological activities:

  • Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit serine proteases, which are critical in numerous physiological processes .
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary studies indicate that certain derivatives may possess neuroprotective properties, potentially useful in conditions such as Alzheimer's disease. These effects are linked to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited significant inhibition of a specific serine protease involved in cancer progression. The derivative was shown to bind effectively to the enzyme's active site, resulting in a dose-dependent decrease in enzymatic activity .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various carbamate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications to the this compound structure enhanced its activity against MRSA, indicating its potential as a lead compound for developing new antibiotics.

Case Study 3: Neuroprotection

A neuropharmacological study assessed the effects of this compound derivatives on neuronal cell cultures exposed to amyloid-beta peptides. Results indicated that these compounds could reduce amyloid-beta-induced toxicity and inflammation, suggesting their potential role in Alzheimer's disease treatment strategies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundEnzyme InhibitionAntimicrobial ActivityNeuroprotective Effects
This compoundModerateYesYes
tert-butyl 1-(3-amino-pyridin-2-yl)piperidinHighModerateNo
tert-butyl 3-(aminomethyl)phenylcarbamateLowYesModerate

Properties

IUPAC Name

tert-butyl N-(3-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDKKKSWTZUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618185
Record name tert-Butyl (3-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108655-56-7
Record name tert-Butyl (3-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminopyridin-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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